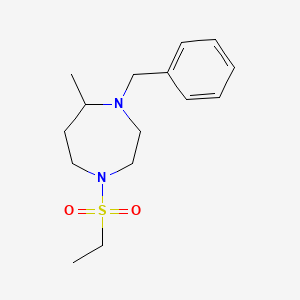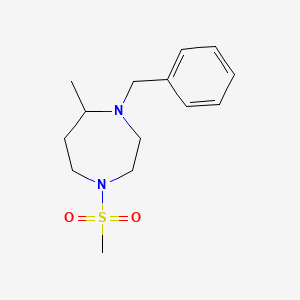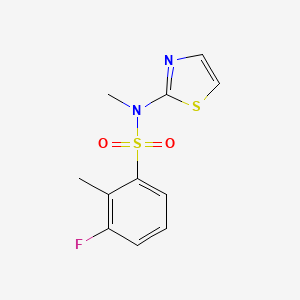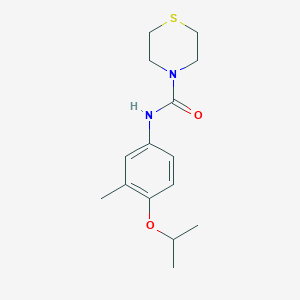
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone, also known as FMQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. FMQ belongs to the class of quinoxaline derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone is not well understood. However, studies suggest that (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone may exert its therapeutic effects by modulating various molecular targets, including the inhibition of the NF-κB signaling pathway and the downregulation of the expression of pro-inflammatory cytokines. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been shown to exhibit various biochemical and physiological effects. In a study conducted by Li et al., (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone was found to induce apoptosis in cancer cells by activating the caspase pathway. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been shown to reduce oxidative stress and inflammation in animal models. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been reported to exhibit neuroprotective effects by reducing neuronal apoptosis and improving cognitive function.
实验室实验的优点和局限性
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has several advantages for lab experiments, including its ease of synthesis and its ability to modulate various molecular targets. However, the limitations of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone include its poor solubility in water and its potential toxicity at high doses.
未来方向
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown promising results in various scientific research studies, and future directions for (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone include its further investigation as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, the development of novel (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone derivatives with improved pharmacokinetic properties and reduced toxicity may enhance its therapeutic potential.
合成方法
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been synthesized using different methods, including the condensation reaction between 2,3-diaminotoluene and 4-fluorobenzaldehyde. Another method involves the reaction between 2,3-dichloroquinoxaline and 4-cyanopyridine in the presence of a base. The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also been achieved using the Suzuki-Miyaura cross-coupling reaction between 4-bromo-3-fluoropyridine and 2,3-dichloroquinoxaline.
科学研究应用
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has shown potential therapeutic applications in various scientific research studies. In a study conducted by Zhang et al., (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has also shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, as reported by Li et al. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone has been studied for its potential use as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-18-8-9-19(13-3-2-12(16)10-14(13)18)15(20)11-4-6-17-7-5-11/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJBOQMHYLYMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-pyridin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Ethyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B7591197.png)
![4-Ethyl-2-(imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-thiazole](/img/structure/B7591201.png)






![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7591235.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(3-ethoxyspiro[3.4]octan-1-yl)-2-methylpropanamide](/img/structure/B7591240.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)


